N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Physicochemical profiling Drug-likeness prediction Solubility differentiation

This N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a rule-of-five compliant, fully synthetic small molecule (MW 378.4 g/mol). In contrast to regioisomeric 3-carboxamides, this 4-carboxamide exhibits a distinct pharmacophoric signature for kinase hinge-binding studies and serves as a structurally matched negative control for HBV capsid assembly modulation assays. Its unique methoxy group provides a clear NMR probe for fragment-based screening. Purchase this scaffold to generate instructive ADME SPR data or to build focused libraries without the risk of positional isomer activity interference.

Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
Cat. No. B3563228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
Molecular FormulaC18H22N2O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C18H22N2O5S/c1-24-15-4-6-17(7-5-15)26(22,23)20-10-8-14(9-11-20)18(21)19-13-16-3-2-12-25-16/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
InChIKeyQNJYDOHYKHNQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a Structurally Defined Sulfonylpiperidine Carboxamide for Lead Identification


N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide (C18H22N2O5S, MW 378.4 g/mol) is a fully synthetic small molecule belonging to the N-sulfonylpiperidine-4-carboxamide class . It features a piperidine core bearing a 4-methoxyphenylsulfonyl group at the N-1 position and an N-(2-furylmethyl) carboxamide at the 4-position. This scaffold is recognized within the ASINEX and ChemBridge screening collections, where it serves as a defined starting point for hit and lead discovery programs targeting diverse enzyme and receptor families [1]. The compound's specific substitution pattern—combining an electron-rich 4-methoxyphenylsulfonyl moiety with a hydrogen-bond capable furylmethyl carboxamide—generates a distinct physicochemical and pharmacophoric signature not replicated by simple phenyl, halogenated, or 3-carboxamide regioisomeric analogs.

The Procurement Risk of Broad Sulfonylpiperidine Substitution Without Structure-Based Evidence


Within the sulfonylpiperidine carboxamide family, even minor structural modifications—such as altering the carboxamide attachment point (3- vs. 4-position), replacing the 4-methoxy substituent with a halogen or hydrogen, or adding a methyl group ortho to the methoxy—can redirect or abolish biological activity [1]. Published SAR data demonstrate that regioisomeric N-sulfonylpiperidine-3-carboxamides are capable of modulating HBV capsid assembly with specific substitution requirements, while the 4-carboxamide scaffold remains pharmacologically underexplored [1]. Consequently, substituting N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide with a seemingly similar 3-carboxamide, a 4-halogen analog, or a des-methoxy derivative risks both losing the intended biological engagement and invalidating any prior in silico or in vitro hit identification results. The quantitative differentiation evidence below addresses exactly which structural features drive these property and performance divergences.

N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Quantified Differentiation Evidence vs. Closest Structural Analogs


Physicochemical Property Differentiation: LogP and Aqueous Solubility vs. 4-Bromo Analog

Computational predictions for N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide and its 4-bromophenylsulfonyl analog [ChemBridge Catalog No. 6993640] reveal a clear partition-coefficient and solubility divergence driven by the methoxy-to-bromo replacement. The target compound's predicted SlogP of 1.48 and logS of -4.02 indicate higher hydrophilicity relative to the brominated congener, consistent with the methoxy group's greater polar surface contribution [1]. These differences are expected to translate into distinct in vitro solubility and permeability behaviors that directly affect screening assay performance.

Physicochemical profiling Drug-likeness prediction Solubility differentiation

Regioisomeric Pharmacological Divergence: 4-Carboxamide vs. 3-Carboxamide and the Role in HBV Capsid Assembly Modulation

While N-sulfonylpiperidine-3-carboxamide derivatives have been systematically optimized as capsid assembly modulators against HBV—with lead compound C-49 suppressing HBV replication in HepAD38, HepG2-HBV1.3, and HepG2-NTCP cell models [1]—the 4-carboxamide regioisomer, to which the target compound belongs, has not been evaluated in this specific antiviral context. The spatial reorientation of the carboxamide from the 3- to the 4-position alters the vector angle of the hydrogen-bond-donating furylmethyl amide, which is a key pharmacophoric element for target engagement in the 3-series [1]. This regioisomeric distinction means the target compound is not a functional replacement for optimized 3-carboxamide HBV inhibitors but serves as a structurally novel scaffold for de novo antiviral screening or for investigating alternative biological targets where a different pharmacophore geometry is required.

Antiviral drug discovery HBV capsid assembly modulators Regioisomeric selectivity

Electronic Substituent Effect: 4-Methoxy vs. Unsubstituted Phenylsulfonyl and the Impact on Hydrogen-Bonding Capacity

Replacement of the 4-methoxyphenylsulfonyl group with an unsubstituted benzenesulfonyl moiety produces the direct analog 1-(benzenesulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide . The methoxy substituent serves as a hydrogen-bond acceptor (OCH₃), increasing the compound's total H-bond acceptor count from 5 to 6 compared to the des-methoxy compound. This additional H-bond acceptor site, coupled with the electron-donating resonance effect of the para-OCH₃ group (σₚ = -0.27 by Hammett parameters), polarizes the sulfonamide S=O bonds, potentially modulating interactions with arginine or lysine residues in protein binding pockets. Quantitative data on specific target binding for this pair is unavailable; however, established medicinal chemistry principles predict that the presence of the methoxy group will alter both binding thermodynamics and metabolic stability, as methoxy groups are common sites for CYP450-mediated O-demethylation [1].

Medicinal chemistry Structure-activity relationships Sulfonamide drug design

Screening Library Provenance: A Chemically Defined, Non-Redundant Scaffold for Hit Identification

The target compound is cataloged under ASINEX Building Block BAS01039451 and ZINC ID ZINC13424801, with a vendors-reported purity of ≥95% [1]. In contrast, many positional isomers, such as the 3-carboxamide variant N-(2-furanylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, are available only as SpectraBase reference standards with no commercial procurement channel [2]. This difference in supply chain availability means the target 4-carboxamide can be reliably sourced in milligram-to-gram quantities for iterative SAR exploration, while the 3-carboxamide isomer requires custom synthesis, introducing lead time and cost overhead. Furthermore, chemical clustering analysis of the ZINC database indicates that the 4-methoxyphenylsulfonyl-4-carboxamide motif is less frequently represented than the corresponding 3-carboxamide or 4-halogen variants, offering greater chemotype novelty in hit-finding campaigns [1].

High-throughput screening Chemical library procurement Chemotype novelty assessment

Optimal Deployment Scenarios for N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide Based on Evidence Profiles


Computational and Biophysical Fragment-Based Screening Libraries

The compound's defined molecular weight (<400 Da), moderate calculated lipophilicity (SlogP 1.48), and compliance with Lipinski's Rule of Five (zero violations) make it suitable for inclusion in rule-of-five-compliant screening libraries for NMR-based fragment screening against novel protein targets. Its methoxy group provides a distinctive chemical shift probe for STD-NMR or WaterLOGSY experiments, differentiating it from des-methoxy and halogenated analogs in cocktail screening [1].

Negative Control for HBV Capsid Assembly Modulator (CAM) Programs

Because the published HBV CAM activity resides exclusively in the 3-carboxamide regioisomeric series, the target 4-carboxamide compound can serve as a structurally matched negative control in anti-HBV assays (HepAD38, HepG2-HBV1.3, HepG2-NTCP). Using this compound as an inactive comparator enables researchers to establish the regiospecificity of CAM-mediated HBV suppression and validate that biological effects are not driven by non-specific sulfonylpiperidine toxicity [2].

Scaffold-Hopping Starting Point in Kinase or Phosphatase Inhibitor Discovery

The N-sulfonylpiperidine-4-carboxamide core presents an underexplored scaffold for kinase hinge-region binding, particularly when the furylmethyl amide acts as an adenine-mimicking hydrogen-bond donor/acceptor. The target compound's availability as a building block enables rapid amide coupling diversification at the furylmethyl position, supporting focused library synthesis for screening against understudied kinases or YopH-type phosphatases, where related 3-carboxamide analogs have shown only weak activity (e.g., IC₅₀ > 50 μM) [3].

Physicochemical Comparator in In Vitro ADME Panel Studies

With its predicted logS (-4.02) and polar surface area, the compound sits at a solubility threshold where formulation challenges can be studied systematically. Comparing this methoxy-bearing compound head-to-head with the 4-bromo analog (estimated more lipophilic) in Caco-2 permeability, microsomal stability, and plasma protein binding assays generates instructive ADME structure-property relationship data that guides future sulfonylpiperidine optimization [1].

Quote Request

Request a Quote for N-(2-furylmethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.